molecular formula C9H12N2O5S B187556 N-(2-methoxyethyl)-2-nitrobenzenesulfonamide CAS No. 89840-62-0

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

Cat. No. B187556
CAS RN: 89840-62-0
M. Wt: 260.27 g/mol
InChI Key: ODTRPJAVGKARTK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

  • Preparation of Secondary Amines : N-(2-methoxyethyl)-2-nitrobenzenesulfonamide is used in the preparation of secondary amines from primary amines via sulfonation and deprotection processes. This is significant in organic synthesis, particularly in the synthesis of N-(4-Methoxybenzyl)-3-phenylpropylamine (Kurosawa, Kan, & Fukuyama, 2003).

  • Versatility in Synthesis : Its ability to undergo smooth alkylation and subsequent deprotection to yield secondary amines demonstrates its versatility in chemical synthesis. This versatility is highlighted in its use in various chemical transformations including rearrangements and the synthesis of nitrogenous heterocycles (Fukuyama, Jow, & Cheung, 1995).

  • Electrochemical Applications : The compound's reduction characteristics make it suitable for electrochemical studies, particularly in the investigation of molecular structures and reduction mechanisms (Zanoni & Stradiotto, 1991).

  • Intermediate in Heterocycle Synthesis : It serves as an intermediate in the synthesis of unsymmetrically substituted benzhydrylamines, which are crucial in the synthesis of nitrogenous heterocycles (Kisseljova, Smyslová, & Krchňák, 2014).

  • Solid-Phase Synthesis Applications : It is used in solid-phase synthesis, showcasing its role in the preparation of diverse chemical scaffolds and facilitating unusual chemical rearrangements (Fülöpová & Soural, 2015).

  • Analytical Applications : Its derivatives, like sodium N-bromo-p-nitrobenzenesulfonamide, are useful as oxidizing titrants in the analysis of various compounds, indicating its importance in analytical chemistry (Gowda et al., 1983).

  • Biomedical Applications : Research has also explored its applications in biomedical fields, such as bacterial biofilm inhibition and cytotoxicity studies, highlighting its potential in pharmaceutical research (Abbasi et al., 2020).

  • Nitroxyl-Releasing Characteristics : Certain derivatives of N-(2-methoxyethyl)-2-nitrobenzenesulfonamide have been evaluated for their nitroxyl-releasing activity, which is significant in cardiovascular therapeutic applications (Aizawa et al., 2013).

Safety And Hazards

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Future Directions

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properties

IUPAC Name

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5S/c1-16-7-6-10-17(14,15)9-5-3-2-4-8(9)11(12)13/h2-5,10H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODTRPJAVGKARTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364967
Record name N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyethyl)-2-nitrobenzenesulfonamide

CAS RN

89840-62-0
Record name N-(2-methoxyethyl)-2-nitrobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Vézina-Dawod, S Jobin, A Derson, C Herby, E Biron - researchgate.net
Peptoids (oligo N-substituted glycines) are peptidomimetic oligomers showing attractive structural and pharmacological properties for the development of therapeutic candidates and …
Number of citations: 2 www.researchgate.net

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